molecular formula C22H15N3O3 B5493894 methyl 4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate

methyl 4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate

Cat. No. B5493894
M. Wt: 369.4 g/mol
InChI Key: ABQSJLZUHSOXDE-FOWTUZBSSA-N
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Description

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid. This type of compound is a key constituent of various drugs and is used for its antimicrobial, antiviral, and antiparasitic properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles . The specific synthesis process can vary depending on the desired benzimidazole derivative .


Molecular Structure Analysis

Benzimidazole has a bicyclic structure, consisting of a fusion of a benzene ring and an imidazole ring . The imidazole ring contains two nitrogen atoms, making benzimidazole a type of diazole .


Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions, including acting as ligands in coordination chemistry and undergoing electrophilic substitution . The specific reactions can depend on the other functional groups present in the benzimidazole derivative .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific benzimidazole derivatives can vary depending on their structure .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the target organism or system. For example, some benzimidazole derivatives are known to inhibit the polymerization of tubulin into microtubules, a critical component of the cytoskeleton, in parasitic worms .

Safety and Hazards

The safety and hazards associated with benzimidazole and its derivatives can vary widely depending on the specific compound. Some benzimidazole derivatives are used as medications, while others may be harmful or toxic . Always refer to the Material Safety Data Sheet (MSDS) or similar documentation for specific safety information.

Future Directions

Benzimidazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring new biological activities, and designing new drugs based on the benzimidazole structure .

properties

IUPAC Name

methyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3/c1-27-22(26)15-8-6-14(7-9-15)20-11-10-17(28-20)12-16(13-23)21-24-18-4-2-3-5-19(18)25-21/h2-12H,1H3,(H,24,25)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQSJLZUHSOXDE-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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